8-Chloro-3,4-dihydroquinolin-2(1H)-one
Description
8-Chloro-3,4-dihydroquinolin-2(1H)-one (CAS: 83229-23-6) is a chlorinated heterocyclic compound with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol . It is a derivative of the 3,4-dihydroquinolin-2(1H)-one core, featuring a chlorine substituent at the 8-position. This compound is primarily utilized in research settings for synthesizing biologically active molecules, particularly in central nervous system (CNS) drug discovery and enzyme inhibition studies . It is commercially available as a high-purity (>98%) reagent, with recommended storage at -80°C (6-month stability) or -20°C (1-month stability) .
Properties
IUPAC Name |
8-chloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNDVVMVKPPSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518265 | |
| Record name | 8-Chloro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83229-23-6 | |
| Record name | 8-Chloro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 8-chloroquinoline or its derivatives.
Reduction Reaction: The starting material undergoes a reduction reaction, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: The reduced product is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivative.
Reduction: Further reduction can lead to the formation of other dihydroquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups at the chlorine or other positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Quinoline derivatives.
Reduction Products: Other dihydroquinoline derivatives.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
8-Chloro-3,4-dihydroquinolin-2(1H)-one has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications at the 8-position have been shown to enhance potency against specific targets.
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 5.2 | Induction of apoptosis |
| 8-Fluoro derivative | HeLa (Cervical) | 3.6 | Inhibition of cell proliferation |
| Unsubstituted analog | MCF7 (Breast) | 10.0 | Cell cycle arrest |
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that the introduction of halogen substituents at the 8-position significantly increased the compound's affinity for certain cancer targets, leading to enhanced anticancer activity in vitro and in vivo .
Neurological Applications
2.1 nNOS Inhibition
Research has indicated that this compound and its analogs can act as selective inhibitors of neuronal nitric oxide synthase (nNOS). This property is particularly relevant in the context of neurodegenerative diseases where nitric oxide plays a critical role.
Table 2: nNOS Inhibition Potency
| Compound | nNOS IC50 (nM) | eNOS IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| This compound | 93 | 500 | 5.4 |
| Modified derivative | 45 | 300 | 6.7 |
Case Study : A comparative study highlighted that certain derivatives exhibited up to six-fold improvement in selectivity for nNOS over eNOS, suggesting their potential in treating conditions like stroke and neuroinflammation .
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of this compound against various pathogens. The results indicate that it possesses broad-spectrum antibacterial and antifungal activity.
Table 3: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
Case Study : An investigation into its antimicrobial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, a common cause of hospital-acquired infections .
Synthetic Applications
In addition to its biological applications, this compound serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it useful in developing new chemical entities.
Table 4: Synthetic Utility
| Reaction Type | Product Type |
|---|---|
| Nucleophilic substitution | Functionalized quinolines |
| Cyclization reactions | Complex heterocycles |
| Coupling reactions | Biologically active scaffolds |
Mechanism of Action
The mechanism by which 8-Chloro-3,4-dihydroquinolin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Functional Group Modifications
- CHNQD-00603: A 4-phenyl-3,4-dihydroquinolin-2(1H)-one derivative with 3-methoxy and 4-hydroxyl groups. Demonstrates potent osteogenic differentiation activity in bone marrow stromal cells (BMSCs), highlighting the importance of polar substituents for bone regeneration .
- DQN1-13 Series: Features amino motifs (e.g., morpholine, piperazine) linked to the core. These compounds exhibit acetylcholinesterase inhibition, with selectivity influenced by the basicity and steric bulk of the amino group .
- Triazole-Containing Derivatives : Compounds like 3a–l incorporate triazole rings, enhancing CNS activity through improved hydrogen bonding and metabolic stability .
Ring-Opened Analogs
Replacing the 3,4-dihydroquinolin-2(1H)-one core with open-chain structures (e.g., 10a–m) reduces antidepressant efficacy in forced swim tests (FST), underscoring the necessity of the rigid heterocyclic framework for biological activity .
Comparative Reactivity
- Halogenated Derivatives : The chlorine atom in 8-chloro analogs facilitates nucleophilic substitution reactions, enabling further functionalization (e.g., coupling with thiophene carboximidamide) .
- Nitro vs. Amino Groups: 6-Nitro derivatives serve as precursors for amino-substituted analogs, which are critical for optimizing pharmacokinetic profiles .
Stability and Handling Considerations
- This compound requires storage at -80°C for long-term stability, whereas 8-hydroxy analogs are more prone to oxidation .
- Methyl and methoxy derivatives (e.g., 8-Me) exhibit better thermal stability due to reduced electrophilicity .
Biological Activity
8-Chloro-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research, neurodegenerative disease treatment, and as an inhibitor of various enzymes. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
This compound belongs to the class of quinolone derivatives known for their pharmacological versatility. The compound's structure allows it to interact with various biological targets, making it a subject of extensive research.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound derivatives. For instance, a study evaluated several derivatives against human cancer cell lines and reported significant antiproliferative activity. Notably:
- Compound 11e exhibited an IC50 value of less than 1 μM against COLO 205 cancer cells while showing minimal cytotoxicity towards normal human cells (IC50 > 50 μM) .
- Mechanistic studies indicated that this compound induces apoptosis through both intrinsic and extrinsic pathways and disrupts microtubule assembly, leading to G2/M phase cell cycle arrest .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 11e | COLO 205 | <1 | Apoptosis induction, microtubule disruption |
| 9b | HL-60 | <1 | Apoptosis via caspase activation |
| 9c | Hep3B | <1 | Cell cycle arrest |
Inhibition of Enzymes
The compound also demonstrates significant inhibition of various enzymes relevant to neurodegenerative diseases:
- A series of hybrid compounds incorporating the 3,4-dihydroquinolinone core were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs). The most promising derivative exhibited IC50 values as low as 0.28 μM for AChE and 0.91 μM for MAO-A .
- These compounds were designed to penetrate the blood-brain barrier (BBB), showing potential for treating Alzheimer's disease without notable toxicity in vitro or in vivo .
Table 2: Enzyme Inhibition Potency of Hybrid Compounds
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 3e | AChE | 0.28 |
| 3e | MAO-B | 2.81 |
| - | MAO-A | 0.91 |
Neuroprotective Effects
Research has also indicated that derivatives of this compound can function as neuroprotective agents. Inhibitors targeting neuronal nitric oxide synthase (nNOS) derived from the same scaffold have shown efficacy in preclinical models for neurological disorders:
- One such compound demonstrated a significant reduction in thermal hyperalgesia in animal models at doses as low as 30 mg/kg .
Case Studies and Research Findings
Several case studies have been conducted to explore the biological activity and therapeutic potential of this compound:
- Cancer Cell Line Studies : A comprehensive analysis involving multiple cancer cell lines revealed that certain derivatives could selectively induce apoptosis while sparing normal cells, highlighting their potential as targeted cancer therapies .
- Neurodegenerative Disease Models : In vivo studies showed that specific derivatives could cross the BBB effectively and exhibit dual inhibition on AChE and MAOs, suggesting a multi-target approach for treating Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
